1-(3-Fluoro-2-methylphenyl)propan-1-one
Overview
Description
1-(3-Fluoro-2-methylphenyl)propan-1-one, also known as 1-Fluoro-2-methyl-2-propanone, is a volatile organic compound (VOC) that has become increasingly popular in the scientific research community due to its unique properties. This compound has a wide range of potential applications, from its use as a solvent in laboratory experiments to its potential role in the synthesis of novel drugs.
Scientific Research Applications
Molecular Structure and Computational Analysis
1-(3-Fluoro-2-methylphenyl)propan-1-one, as part of various cathinones, has been characterized through FTIR, UV–Vis, and multinuclear NMR spectroscopy. X-ray diffraction studies have been used to determine structures, and computational methods like DFT have optimized geometries, indicating the compound's potential for detailed molecular analysis (Nycz et al., 2011).
Crystal Growth and Characterization
The compound has been involved in studies on crystal growth and characterization, where single crystal X-ray diffraction revealed its belonging to the monoclinic system. Detailed characterizations include FT-IR, FT-Raman, and powder X-ray diffraction analyses, highlighting its utility in material sciences and crystallography (Meenatchi et al., 2015).
Molecular Logic Systems
In the realm of molecular logic systems, derivatives of 1-(3-Fluoro-2-methylphenyl)propan-1-one have been synthesized and characterized, revealing potential applications as pH-controlled molecular switches, protic solvent polarity sensors, and selective fluorescence quenchers. This indicates the compound's relevance in developing complex molecular systems and sensors (Zhang et al., 2008).
Antimicrobial Applications
Further research involves derivatives of 1-(3-Fluoro-2-methylphenyl)propan-1-one in synthesizing compounds with characterized structures and evaluated antimicrobial activity. This demonstrates the compound's potential in medical and pharmaceutical applications, especially in developing new antimicrobial agents (Nagamani et al., 2018).
properties
IUPAC Name |
1-(3-fluoro-2-methylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-3-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCVXXMXOUVNFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-2-methylphenyl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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